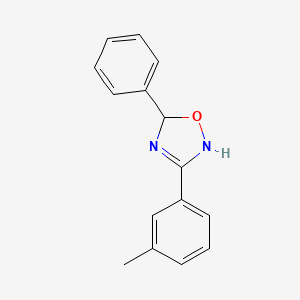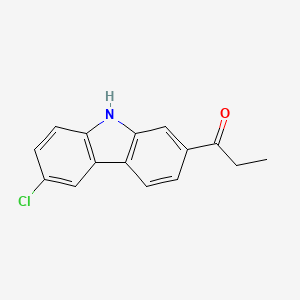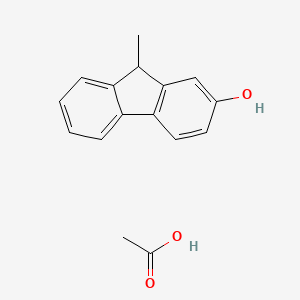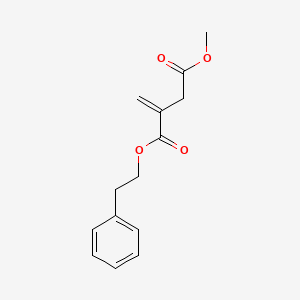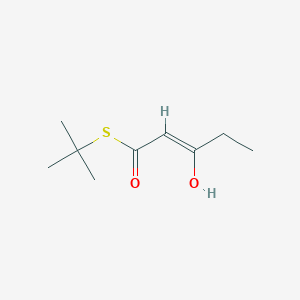
S-tert-butyl (Z)-3-hydroxypent-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-tert-butyl (Z)-3-hydroxypent-2-enethioate: is an organosulfur compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-butyl (Z)-3-hydroxypent-2-enethioate typically involves the reaction of thiols with appropriate alkenes under controlled conditions. One common method involves the use of thiophenol derivatives reacting with aliphatic amines to form sulfenamides, which can then be further processed to obtain the desired thioester . The reaction conditions often include the use of catalysts and specific solvents to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: S-tert-butyl (Z)-3-hydroxypent-2-enethioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
S-tert-butyl (Z)-3-hydroxypent-2-enethioate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thioester group.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of S-tert-butyl (Z)-3-hydroxypent-2-enethioate involves its reactive functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates and products. This reactivity is exploited in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
Sulfonimidates: These compounds also contain sulfur and exhibit similar reactivity patterns, particularly in their use as building blocks for more complex molecules.
Sulfenamides and Sulfinamides: These compounds are structurally related and share similar applications in pharmaceuticals and polymer chemistry.
Uniqueness: The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Properties
Molecular Formula |
C9H16O2S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
S-tert-butyl (Z)-3-hydroxypent-2-enethioate |
InChI |
InChI=1S/C9H16O2S/c1-5-7(10)6-8(11)12-9(2,3)4/h6,10H,5H2,1-4H3/b7-6- |
InChI Key |
SBDDUMOQRIGAGI-SREVYHEPSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)SC(C)(C)C)/O |
Canonical SMILES |
CCC(=CC(=O)SC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)
![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
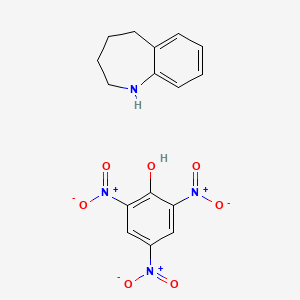
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
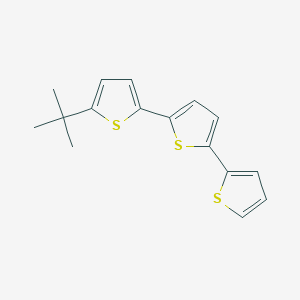

![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
